4'-Bromo-4-carboxymethylbiphenyl
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry
Biphenyls, which consist of two phenyl rings linked by a single carbon-carbon bond, are a cornerstone of modern organic chemistry. Current time information in Pasuruan, ID.researchgate.net Their unique, semi-rigid structure serves as a fundamental building block in numerous areas of chemical science. In medicinal chemistry, the biphenyl moiety is a key structural feature in many pharmacologically active compounds, including anti-inflammatory drugs, antihypertensives, and anticancer agents. ajgreenchem.comajptonline.com The ability to functionalize the two phenyl rings independently allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. ajgreenchem.com
Beyond pharmaceuticals, biphenyl derivatives are crucial in materials science. Their rigid nature and extended π-conjugation make them excellent candidates for the construction of liquid crystals, which are essential for display technologies. ajgreenchem.com They are also used in the development of organic light-emitting diodes (OLEDs), where they can form fluorescent layers. ajgreenchem.com Furthermore, in the realm of synthesis, chiral biphenyl derivatives are employed as powerful ligands and catalysts in asymmetric synthesis, enabling the creation of enantiomerically pure compounds. nih.gov
Overview of Brominated and Carboxylic Acid-Substituted Aromatic Compounds
The strategic placement of functional groups on an aromatic scaffold is a fundamental tactic in chemical synthesis. Brominated aromatic compounds are particularly valuable as synthetic intermediates. The bromine atom is an excellent leaving group in a variety of powerful carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction allows for the efficient construction of complex biaryl systems from an aryl bromide and an arylboronic acid, a technique that has revolutionized the synthesis of many important molecules. wikipedia.orgorganic-chemistry.org
Aromatic carboxylic acids, on the other hand, provide a different set of synthetic and functional opportunities. The carboxylic acid group (-COOH) is a versatile handle that can be converted into a wide array of other functional groups, including esters, amides, and acid chlorides. This functional group enhances the polarity of a molecule and can participate in hydrogen bonding, which is critical for drug-receptor interactions and for controlling the self-assembly of molecules in materials science. ajgreenchem.com In reactions involving the aromatic ring, the carboxyl group acts as a meta-directing deactivator for electrophilic aromatic substitution. wikipedia.org The related carboxymethyl group (-CH2COOH), as seen in 4'-Bromo-4-carboxymethylbiphenyl, offers similar functionality with increased flexibility due to the methylene (B1212753) spacer.
Research Scope and Objectives Pertaining to this compound
While extensive research on this compound itself is not widely documented in publicly available literature, its molecular structure dictates a clear and significant potential for research and application. This compound is a bifunctional building block, combining the key synthetic advantages of both a brominated aromatic ring and an aromatic acetic acid.
Detailed Research Findings and Synthesis:
The primary synthetic route to a molecule like this compound would logically involve a Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org Research on analogous compounds demonstrates this feasibility. For instance, the synthesis of 4-Biphenylacetic acid (Felbinac) can be achieved by coupling 4-bromophenylacetic acid with phenylboronic acid, using a palladium catalyst and a base. chemicalbook.com
A plausible synthesis for this compound would involve the coupling of two key precursors:
(4-carboxymethyl)phenylboronic acid
1,4-dibromobenzene (B42075) or 4-bromoiodobenzene
Alternatively, the coupling could be performed between 4-bromophenylboronic acid and methyl (4-bromophenyl)acetate, followed by hydrolysis of the ester to yield the final carboxylic acid. This method provides a robust and modular approach to creating a library of substituted biphenyl acetic acids. rsc.org
Research Objectives and Potential Applications:
The research objectives for a compound like this compound would likely focus on three main areas:
Medicinal Chemistry: The structure is a direct analogue of the non-steroidal anti-inflammatory drug (NSAID) Felbinac (4-Biphenylacetic acid). molport.comsigmaaldrich.com Research would aim to synthesize derivatives by replacing the bromo-substituent (via cross-coupling) with various other groups to explore structure-activity relationships (SAR) for potential new anti-inflammatory, analgesic, or anticancer agents. ajgreenchem.comontosight.ai The carboxymethyl group could also be converted to amides or esters to create prodrugs or modify the compound's pharmacokinetic profile. iearjc.com
Materials Science: The rigid biphenyl core is a well-established mesogen, a molecule that can form liquid crystal phases. The bromo- and carboxymethyl- groups provide sites for further chemical modification to create novel liquid crystal materials. For example, the carboxylic acid can be esterified with long-chain alcohols or other mesogenic units to tune the melting point and the temperature range of the liquid crystalline phases.
Synthetic Intermediates: As a bifunctional molecule, it serves as a highly versatile platform for constructing more complex molecules. The bromine atom can be used as a handle for introducing one molecular fragment, while the carboxylic acid provides an orthogonal site for adding a second, different fragment.
Chemical Data Tables
Due to the limited specific data for this compound in scientific literature, a table of its fundamental computed properties is provided below. For context and comparison, a table of experimental properties for the closely related compound 4-Bromophenylacetic acid is also included.
Table 1: Properties of this compound (Computed) This table contains calculated data as specific experimental values are not readily available.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)acetic acid |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Synonyms | (4'-Bromo-4-biphenylyl)acetic acid, this compound |
Table 2: Experimental Properties of 4-Bromophenylacetic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 1878-68-8 | wikipedia.org |
| Molecular Formula | C₈H₇BrO₂ | wikipedia.org |
| Molar Mass | 215.046 g/mol | wikipedia.org |
| Appearance | White solid | wikipedia.org |
| Melting Point | 118 °C (244 °F; 391 K) | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H11BrO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
HTAPXTLIEGSAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 4 Carboxymethylbiphenyl
Reactivity of the Aryl Bromide Functional Group
The carbon-bromine bond on the biphenyl (B1667301) scaffold is a key site for a variety of chemical reactions, enabling the introduction of diverse functionalities.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org
In the case of 4'-Bromo-4-carboxymethylbiphenyl, the carboxymethyl group is not a sufficiently strong electron-withdrawing group to activate the aryl bromide for classical SNAr reactions under standard conditions. The reaction is generally unfavorable as the aromatic ring is not electron-poor enough to be attacked by a nucleophile. masterorganicchemistry.com For an SNAr reaction to proceed, the attack of the nucleophile on the carbon atom bearing the halogen is the rate-determining step. libretexts.org The stability of the resulting carbanion intermediate is crucial. Without strong electron-withdrawing substituents, this intermediate is high in energy, making the reaction pathway energetically unfavorable. youtube.com
While direct SNAr on unactivated aryl halides like this compound is challenging, such transformations can sometimes be forced under harsh conditions, such as high temperatures and pressures, though yields are often low. youtube.com
Role in Transition Metal-Catalyzed Cross-Coupling Reactions (as a Substrate)
The aryl bromide moiety of this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mtroyal.ca The compound serves as a substrate in several important named reactions, including Suzuki, Heck, and Sonogashira couplings.
In a typical Suzuki cross-coupling reaction , the aryl bromide is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form new carbon-carbon bonds. For instance, the reaction of an aryl bromide with an arylboronic acid leads to the formation of a biaryl structure. The general catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates and desired reaction conditions. The table below provides examples of conditions used in Suzuki cross-coupling reactions involving aryl bromides.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/Water | 90 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/Water | 100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80 |
This table presents typical conditions for Suzuki cross-coupling reactions and does not represent specific reactions of this compound.
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is also typically catalyzed by palladium complexes. The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. These reactions highlight the versatility of the aryl bromide group in complex molecule synthesis.
Photochemical Transformations
The carbon-bromine bond in aryl bromides can undergo photochemical transformations. Upon absorption of ultraviolet light, the C-Br bond can be cleaved homolytically to generate an aryl radical and a bromine radical. This process can initiate a variety of subsequent reactions. For example, in the presence of a hydrogen-donating solvent, the aryl radical can abstract a hydrogen atom to form the debrominated product. Alternatively, the radical can participate in addition reactions or other radical-mediated processes. The specific outcome of the photochemical reaction depends on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species.
Reactivity of the Carboxymethyl Functional Group
The carboxymethyl group (-CH₂COOH) consists of a carboxylic acid attached to a methylene (B1212753) bridge. This group undergoes reactions characteristic of carboxylic acids, primarily at the carbonyl carbon.
Esterification Reactions
The carboxylic acid moiety of this compound can be readily converted to its corresponding ester through esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Alternatively, esterification can be achieved under milder conditions using activating agents. For example, reacting the carboxylic acid with a diazo compound like diazomethane (B1218177) provides a quantitative conversion to the methyl ester. Other methods include reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol.
Amidation Reactions and Peptide Coupling Analogs
The carboxylic acid group can be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic. bachem.com Common activating agents include carbodiimides (like DCC or EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. bachem.com
This amidation chemistry is analogous to peptide bond formation in peptide synthesis. uni-kiel.de In peptide coupling, the carboxylic acid of one amino acid is coupled with the amino group of another. bachem.com To facilitate this, a variety of specialized coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, such as racemization. uni-kiel.desigmaaldrich.com
The table below lists some common coupling reagents used in amidation and peptide synthesis.
| Coupling Reagent | Abbreviation | Activating Group | By-products |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt ester | HMPA (toxic) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | OBt ester | HMPA (toxic) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | OAt ester | Tetramethylurea |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | OBt ester | Tetramethylurea |
This table provides examples of common peptide coupling reagents and their characteristics. bachem.comsigmaaldrich.com
These reagents can be applied to the amidation of this compound with various amines to generate a diverse range of amide derivatives. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product.
Derivatization for Analytical and Synthetic Applications
The carboxylic acid group in this compound is a prime site for derivatization, which is often performed to enhance its analytical detection or to prepare it for further synthetic transformations. nih.govresearch-solution.com
For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is employed to improve the volatility, thermal stability, or detectability of the analyte. research-solution.comresearchgate.net For instance, esterification of the carboxylic acid to form a more volatile ester is a common strategy for GC analysis. research-solution.com Reagents such as diazomethane or various alkylating agents in the presence of a base can be used. For HPLC with UV or fluorescence detection, a chromophoric or fluorophoric group can be introduced. The presence of the bromine atom in this compound already provides a basis for detection by mass spectrometry due to its characteristic isotopic pattern. nih.gov
A study describes the use of 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate (B1224126) ester (4'-bromophenacyl triflate) as a derivatizing agent for carboxylic acids to facilitate their detection in HPLC. nih.gov This reagent reacts with carboxylates to form 4'-bromophenacyl esters, which are readily detectable. nih.gov The reactions are rapid, proceeding to completion in minutes at room temperature. nih.gov
In synthetic applications, the carboxylic acid is often converted into other functional groups to enable specific coupling reactions. Common derivatizations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester.
Amide formation: Reaction with an amine, often activated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces an amide.
Acid chloride formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride.
These derivatization reactions are fundamental in leveraging this compound as a building block in the synthesis of more complex molecules.
| Derivative | Reagent(s) | Application |
| Methyl Ester | Methanol, Acid Catalyst | Synthetic Intermediate, GC Analysis |
| Amide | Amine, DCC/EDC | Synthesis of Bioactive Molecules |
| Acid Chloride | SOCl₂ or (COCl)₂ | Highly Reactive Synthetic Intermediate |
| 4'-Bromophenacyl Ester | 4'-Bromophenacyl triflate | HPLC Analysis nih.gov |
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic rings. lumenlearning.comlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com The substitution pattern on the biphenyl system is dictated by the directing effects of the existing substituents, namely the bromo group and the carboxymethyl group.
The regioselectivity of electrophilic aromatic substitution on a substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present. youtube.comlibretexts.org These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org
Bromo Group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs of electrons can be donated through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. nih.gov
Carboxymethyl Group (-CH₂COOH): The carboxymethyl group is a deactivating group. The carboxylic acid moiety is electron-withdrawing. This deactivating nature makes the ring it is attached to less reactive towards electrophiles. The directing influence of the entire -CH₂COOH group is primarily meta-directing due to the electron-withdrawing nature of the carbonyl group, which destabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.
In this compound, the two rings are electronically distinct. The ring bearing the bromo group (the 4'-position) and the ring with the carboxymethyl group (the 4-position) will exhibit different reactivities.
Substitution on the Brominated Ring: Electrophilic attack on the ring containing the bromine atom will be directed to the positions ortho to the bromine (positions 3' and 5'). The para position is already occupied by the other phenyl ring.
Substitution on the Carboxymethyl-Substituted Ring: Electrophilic attack on the ring containing the carboxymethyl group will be directed to the positions meta to this group (positions 3 and 5).
| Substituent | Electronic Effect | Directing Influence |
| -Br | Inductively withdrawing, Resonance donating | Ortho, Para-directing (Deactivating) nih.gov |
| -CH₂COOH | Inductively withdrawing | Meta-directing (Deactivating) |
Radical Reactions Involving Bromine and Carboxylic Acid Moieties
While ionic reactions are more common for the functional groups present in this compound, radical reactions can also occur under specific conditions. The bromine atom and the carboxylic acid moiety can both participate in radical processes.
The C-Br bond can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator to generate an aryl radical. This aryl radical can then participate in various radical-mediated reactions, such as radical additions to alkenes or alkynes, or coupling reactions.
The carboxylic acid group is generally less prone to radical reactions. However, under certain conditions, such as the Hunsdiecker reaction, the carboxylic acid can be converted to a carboxylate salt and then treated with bromine and a catalyst (e.g., mercuric oxide) to form an acyl hypobromite. This intermediate can then decompose via a radical mechanism to yield an alkyl bromide with the loss of carbon dioxide. Applying this to the carboxymethyl group of this compound would lead to the formation of a bromomethyl derivative.
Detailed Reaction Mechanism Elucidation for Key Transformations
Understanding the detailed reaction mechanisms is crucial for controlling the outcomes of the chemical transformations of this compound.
Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination): Electrophilic aromatic substitution proceeds via a two-step mechanism. libretexts.orgchegg.com
Formation of the Electrophile: A strong electrophile is generated. For bromination, this involves the activation of Br₂ with a Lewis acid catalyst like FeBr₃ to form a highly electrophilic species, often represented as Br⁺. lumenlearning.comchegg.com
Attack of the Aromatic Ring: The π-electrons of one of the aromatic rings of the biphenyl system attack the electrophile. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the substituted product. libretexts.org
The regioselectivity, as discussed earlier, is determined by the stability of the intermediate arenium ion. For the brominated ring, attack at the ortho position allows for resonance stabilization involving the lone pairs of the bromine atom. For the carboxymethyl-substituted ring, attack at the meta position avoids placing the positive charge of the arenium ion adjacent to the electron-withdrawing carbonyl group.
Mechanism of Reduction with LiAlH₄: The reduction of the carboxylic acid group with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon.
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to form H₂ gas and a lithium carboxylate salt.
Formation of an Aluminum Alkoxide: The carboxylate is then reduced by the LiAlH₄. The carbonyl group is attacked by a hydride ion, and subsequent coordination with the aluminum species occurs.
Further Reduction: This intermediate is further reduced by another hydride ion, leading to the formation of an aldehyde intermediate which is immediately reduced to the corresponding alkoxide.
Hydrolysis: The final step is the addition of an aqueous acid (H₃O⁺) to protonate the resulting alkoxide, yielding the primary alcohol, 4'-Bromo-4-hydroxymethylbiphenyl. libretexts.org
A thorough understanding of these mechanisms allows chemists to predict and control the reactivity of this compound in the design of new synthetic routes and materials.
Applications in Advanced Organic Synthesis and Materials Science
4'-Bromo-4-carboxymethylbiphenyl as a Versatile Synthetic Building Block
The strategic placement of the bromo and carboxymethyl functionalities on the biphenyl (B1667301) core allows for selective and sequential chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of intricate poly-aromatic systems. libretexts.orgnih.govresearchgate.net Concurrently, the carboxymethyl group can undergo a variety of reactions, including esterification, amidation, and reduction, or it can serve as a coordinating site in larger molecular assemblies.
The biphenyl moiety is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of pharmacologically active compounds. google.comnih.gov The ability to functionalize the molecule at the bromine position allows for the introduction of various substituents to modulate biological activity. For instance, derivatives of biphenyl-4-carboxylic acid have been investigated as antiresorptive drugs for treating conditions like osteoporosis by inhibiting bone loss. nih.gov
Furthermore, bromo-substituted aromatic compounds are crucial in the development of new therapeutic agents. Biphenyl compounds containing bromine and chlorine have demonstrated significant in-vitro inhibitory effects against malaria parasites (Plasmodium falciparum) and possess antimicrobial properties. nih.gov The synthesis of novel biphenyl and azabiphenyl derivatives has also been explored for their potential as insecticidal agents, highlighting the broad utility of such scaffolds in creating bioactive molecules. nih.gov The Suzuki-Miyaura coupling reaction is a frequently employed method to create the carbon-carbon bonds necessary for these complex pharmaceutical structures, starting from bromo-aryl precursors. libretexts.orgnih.gov
Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Biphenyl Precursors
| Scaffold Type | Therapeutic Area/Application | Key Synthetic Reaction |
|---|---|---|
| Biphenyl-4-carboxylic acid derivatives | Anti-resorptive (Osteoporosis) | Functionalization of the biphenyl core |
| Halogenated Biphenyls | Antimalarial, Antimicrobial | Introduction of bromo/chloro substituents |
The utility of this compound and related compounds extends to the agrochemical and dye industries. google.comgoogle.com Patents have identified 4-bromobiphenyl (B57062) as a key intermediate in the production of agricultural chemicals. google.comgoogle.com The biphenyl structure can be tailored through reactions at the bromine site to develop new herbicides, fungicides, or insecticides. nih.gov
In the field of dyes, the rigid and conjugated biphenyl system forms an excellent chromophore. 4-Bromobiphenyl is a known precursor for laser dyes, where the electronic properties of the molecule are tuned to achieve specific light-emitting characteristics. google.com The introduction of a bromine atom provides a handle for further synthetic modifications to create a diverse palette of dyes with tailored absorption and emission spectra.
The rigid, rod-like structure of the biphenyl unit makes its derivatives, including this compound, excellent candidates for the synthesis of liquid crystals. google.comnih.gov These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, and they are fundamental to modern display technologies. The synthesis of high-temperature biphenyltetracarboxydiimide liquid crystals has been demonstrated, showcasing the importance of the biphenyl core in creating mesomorphic behavior. nih.gov Banana-shaped liquid crystals have also been synthesized from bromo-substituted phenylene benzoates. researchgate.net
While direct application in commodity polymers is less common, the functional groups on this compound allow for its incorporation into functional polymers for specialized applications, such as in biomedical devices or sensors, where tailored properties are required. nih.gov
Role in Ligand Design and Coordination Chemistry
The dual functionality of this compound makes it a highly attractive component for the design of sophisticated ligands for coordination chemistry. The carboxylic acid function provides a classic coordination site for metal ions, while the bromine atom can be used to construct more complex, multidentate ligand systems or to electronically tune the resulting metal complex.
The carboxylic acid group of this compound can directly coordinate to a metal center, or it can be derivatized to form esters or amides, thereby introducing additional donor atoms to create chelate or bridging ligands. This is a common strategy in the construction of metal-organic frameworks (MOFs), where carboxylate linkers connect metal nodes to form extended porous structures. researchgate.netrsc.orgrsc.orgnih.gov
The bromine atom serves as a versatile synthetic handle for building more elaborate ligand architectures via cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to replace the bromine with other aryl or heteroaryl groups, which may themselves contain further coordinating atoms (e.g., nitrogen in pyridyl groups). nih.govresearchgate.net This allows for the synthesis of polydentate ligands with precisely controlled geometries and electronic properties.
Ligands derived from carboxyphenyl building blocks have been used to synthesize a wide variety of metal-organic frameworks and coordination complexes. nih.govrsc.org For example, cobalt-based MOFs have been synthesized using 4-(4'-carboxyphenyl)-1,2,4-triazole, demonstrating how a carboxyphenyl group can be integrated into a larger ligand structure to create materials with interesting magnetic properties. nih.gov Zirconium-based MOFs, known for their stability, have been constructed using tetrakis(4-carboxyphenyl)silane, highlighting the utility of carboxyphenyl groups in creating robust porous materials for applications in gas storage and separation. rsc.org
The electronic nature of the ligand plays a crucial role in the catalytic activity of the corresponding metal complex. The presence of a bromine atom on the biphenyl backbone of a ligand can influence the electron density at the metal center, thereby modulating its reactivity. Palladium complexes, in particular, are widely used in catalysis. rsc.orgbendola.com The development of palladium complexes with hemilabile ligands, which can reversibly coordinate to the metal center, has led to highly efficient catalysts for reactions such as olefin carbonylation. rsc.orgresearchgate.net Ligands derived from this compound could be designed to have similar hemilabile properties, leading to new catalytic systems.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromobiphenyl |
| Dibromobiphenyl |
| Biphenyl-4-carboxylic acid |
| 4-Bromo-2-chlorophenyl |
| Biphenyl Carboxamidines |
| Azabiphenyl derivatives |
| Biphenyltetracarboxydiimide |
| 4-(4'-Carboxyphenyl)-1,2,4-triazole |
| Tetrakis(4-carboxyphenyl)silane |
| Palladium |
| Cobalt |
| Zirconium |
| Plasmodium falciparum |
| Phenylboronic acid |
Integration into Materials Science and Supramolecular Assemblies
The distinct functionalities of this compound—the bromo group, the carboxymethyl group, and the biphenyl core—endow it with the potential for integration into various advanced materials. The interplay between these components allows for its use in liquid crystals, as a precursor for organic electronic materials, and in the construction of porous framework materials.
Application in Liquid Crystals and Electronics Chemicals
The rigid and elongated structure of the biphenyl unit is a common motif in the design of liquid crystalline materials. While direct studies on the liquid crystalline properties of this compound are not extensively documented, the characteristics of analogous bromo-substituted biphenyl compounds provide strong evidence for its potential in this field. For instance, banana-shaped liquid crystals incorporating a bromo-substituted phenyl core have been synthesized and characterized. researchgate.net These materials exhibit unique mesophase behaviors, which are crucial for applications in displays and optical switches. The presence of the bromo-substituent in this compound can influence the material's polarity, polarizability, and intermolecular interactions, which are key parameters in determining its liquid crystalline properties.
The carboxymethyl group further enhances its utility by providing a site for esterification, allowing for the attachment of various chiral or achiral tails. This modularity is essential for fine-tuning the phase transition temperatures and the specific type of liquid crystal phase (e.g., nematic, smectic, or cholesteric) that is formed.
Table 1: Examples of Biphenyl Derivatives in Liquid Crystal Applications
| Compound Name | Observed Mesophases | Reference |
| 4-Bromo-1,3-phenylene-bis[4-[4′-(10-undecenyloxy)-benzoyloxy]]benzoate | Not specified in abstract | researchgate.net |
| 4-Cyano-4'-pentylbiphenyl | Not specified in abstract | researchgate.net |
| Salicylaldimine compound (LC1) | SmC* | researchgate.net |
This table presents examples of related compounds to illustrate the role of biphenyl structures in liquid crystals.
Precursor for Organic Electronic Materials (e.g., OLEDs)
In the field of organic electronics, biphenyl derivatives are widely utilized due to their excellent chemical stability and charge-transporting capabilities. researchgate.net The biphenyl core of this compound provides a rigid, conjugated system that can facilitate the transport of electrons or holes, a fundamental requirement for organic light-emitting diodes (OLEDs) and other organic semiconductor devices.
The bromo- and carboxymethyl- functional groups on the biphenyl scaffold serve as versatile synthetic handles. The bromo- group is particularly useful for engaging in cross-coupling reactions, such as the Suzuki or Stille reactions. These reactions are powerful tools for extending the π-conjugation of the molecule by introducing other aromatic or heteroaromatic units. This extension of conjugation is a key strategy for tuning the electronic and photophysical properties of the material, such as its emission color and charge mobility.
The carboxymethyl group can be converted into an ester or amide, allowing for the attachment of other functional moieties that can influence properties like solubility, film-forming ability, and energy levels. While specific OLEDs based on this compound are not prominently reported, its structural motifs are present in many high-performance organic electronic materials.
Framework Materials (e.g., MOFs, COFs) where the biphenyl core with specific functionalities might be used
The dual functionality of this compound makes it an excellent candidate as a building block, or "linker," for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).
Metal-Organic Frameworks (MOFs): The carboxylate functionality, readily obtained from the carboxymethyl group, is a classic coordinating group for binding to metal ions or clusters to form MOFs. MOFs constructed from carboxyphenyl-containing linkers have been extensively studied for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The length and rigidity of the biphenyl core in this compound can lead to the formation of MOFs with well-defined and permanent porosity. The bromo-substituent can serve as a site for post-synthetic modification, where additional functional groups can be introduced into the MOF structure after its initial synthesis, thereby tailoring its properties for specific applications.
Covalent-Organic Frameworks (COFs): COFs are porous polymers formed by the covalent bonding of organic building blocks. The bromo- group on the biphenyl ring can participate in C-C bond-forming reactions, a strategy that has been used to create robust, C-C linked COFs. nih.gov For example, halogenated aromatic compounds have been employed in the surface-assisted synthesis of two-dimensional COFs. nih.gov The carboxymethyl group can also be transformed into other reactive groups, such as aldehydes or amines, which are commonly used in the synthesis of imine- or boronate-ester-linked COFs. The rigid biphenyl backbone would contribute to the formation of a stable and porous framework.
Table 2: Examples of Functionalized Biphenyls in Framework Materials
| Framework Type | Building Block/Ligand | Application/Property | Reference |
| MOF | 4-(4-carboxyphenyl)-2,2,4,4-terpyridine | Electrocatalysis | rsc.org |
| MOF | 4-(4'-carboxyphenyl)-1,2,4-triazole | Magnetic properties | nih.gov |
| SCOF | 1,3,5-tris(4-bromophenyl)benzene | Synthesis of surface COFs | nih.gov |
This table illustrates the use of analogous functionalized biphenyls in the construction of MOFs and COFs.
Computational and Theoretical Investigations
Computational Modeling of Reaction Mechanisms
Kinetic and Thermodynamic Considerations:Similarly, the kinetic and thermodynamic parameters that would govern the potential reactions of this compound have not been computationally modeled or reported.
While the methodologies listed are standard in modern chemical research, their application to 4'-Bromo-4-carboxymethylbiphenyl has yet to be published. Therefore, no data tables or detailed research findings can be generated at this time.
Machine Learning and AI in Predicting Synthetic Outcomes and Properties
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by providing powerful tools to predict molecular properties and synthetic outcomes, thereby accelerating the discovery and development of new molecules. chemcopilot.comresearch.google For a specific compound like this compound, these computational approaches can be invaluable.
ML models can be trained on large datasets of known molecules and their properties to establish quantitative structure-property relationships (QSPR). worldscientific.com These models can then be used to predict a wide range of properties for new or uncharacterized molecules, including physicochemical properties (e.g., solubility, lipophilicity), biological activities, and toxicological profiles. worldscientific.comacs.org The process typically involves representing the molecular structure using a set of numerical descriptors, which can range from simple constitutional indices to complex 3D descriptors, and then applying a machine learning algorithm to learn the mapping between these descriptors and the property of interest. acs.org
For predicting the properties of this compound, a variety of ML algorithms could be employed, including Multiple Linear Regression (MLR), Random Forest Regression (RFR), and neural networks. worldscientific.comacs.org For example, MLR and RFR models have been successfully used to predict the relative retention times and mass spectrometry responses of hydroxylated polychlorinated biphenyls, which are structurally related to the target compound. acs.org The input for these models would be a set of molecular descriptors calculated for this compound.
Generative AI models, a more recent advancement, can design entirely new molecules with desired properties. youtube.com These models can be trained on a set of molecules known to be active for a particular biological target and then generate novel structures that are predicted to have similar or improved activity. nih.gov While not the primary focus for a known compound like this compound, this technology highlights the growing capability of AI in chemical design.
The table below outlines some of the key applications of machine learning and AI in the context of a chemical compound like this compound.
| Application | Machine Learning / AI Technique | Predicted Outcome for this compound |
| Property Prediction | QSPR, MLR, RFR, Neural Networks | Physicochemical properties (solubility, logP), biological activity, toxicity. research.googleworldscientific.comacs.org |
| Synthesis Prediction | Retrosynthesis Algorithms, Reaction Prediction Models | Potential synthetic routes, reaction yields, optimal conditions, potential byproducts. chemcopilot.comnih.gov |
| De Novo Design | Generative AI, Reinforcement Learning | Novel analogs with potentially enhanced properties. youtube.comnih.gov |
Crystal Engineering and Solid State Chemistry
Design Principles for Crystalline Materials
The design of crystalline materials based on 4'-Bromo-4-carboxymethylbiphenyl would leverage the predictable nature of certain intermolecular interactions. The carboxylic acid group is a strong and reliable hydrogen-bond donor and acceptor, often leading to the formation of well-defined supramolecular synthons. The bromine atom introduces the possibility of halogen bonding, a highly directional and tunable interaction. Furthermore, the biphenyl (B1667301) system provides a platform for π-π stacking interactions. The interplay and competition between these interactions would be central to designing specific crystalline architectures.
For instance, co-crystallization with other molecules that can form strong hydrogen or halogen bonds could be a strategy to create multi-component crystals with tailored structures and properties. The selection of co-formers would be guided by the principles of supramolecular chemistry to achieve desired network topologies, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.
Intermolecular Interactions in Crystalline Architectures
The solid-state structure of this compound would be stabilized by a combination of intermolecular forces.
The carboxylic acid moiety is a powerful functional group in directing crystal packing. It is highly probable that this compound would form robust hydrogen-bonded dimers through its carboxylic acid groups, a common motif observed in many carboxylic acid-containing compounds. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. These dimers can then serve as building blocks for higher-order structures, connected through other weaker interactions. Alternatively, catemeric or helical hydrogen-bonded chains could form, depending on steric factors and the influence of other competing interactions. Studies on related biphenyl dicarboxylic acids have revealed the prevalence of such hydrogen-bonded chains and dimers ajgreenchem.com.
The extended aromatic system of the biphenyl core provides a large surface area for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, are expected to contribute significantly to the stabilization of the crystal structure. The biphenyl rings of adjacent molecules could arrange in either a face-to-face or an offset (slipped-stack) fashion. The presence of the bromo and carboxymethyl substituents would influence the electronic distribution within the rings, thereby modulating the nature and strength of these π-π interactions. Additionally, C-H···π interactions, where a hydrogen atom interacts with the face of an aromatic ring, are also likely to be present, further stabilizing the three-dimensional architecture chemicalbook.com.
Controlled Crystallization and Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. Given the conformational flexibility of the biphenyl group (rotation around the central C-C bond) and the variety of possible intermolecular interaction motifs, it is plausible that this compound could exhibit polymorphism.
The formation of different polymorphs could be controlled by varying crystallization conditions such as the choice of solvent, temperature, and rate of crystallization. For example, a protic solvent might favor the formation of hydrogen-bonded structures, while a non-polar solvent could promote π-π stacking. The existence of different conformers (conformational polymorphism) in the solid state is also a possibility, as has been observed in other substituted biphenyls cam.ac.uk.
Solid-State Reactivity and Transformations
The arrangement of molecules in the crystal lattice can influence their reactivity in the solid state. For 4'-Bromo-4-carboxymethylbhenyl, potential solid-state reactions could include topochemical polymerizations or cycloadditions if the molecules are packed in a suitable orientation with appropriate distances between reactive centers. However, given the functional groups present, such reactions are less likely without external stimuli like UV light or heat.
More common solid-state transformations would involve phase transitions between different polymorphic forms. These transformations can be induced by changes in temperature or pressure and can be either reversible (enantiotropic) or irreversible (monotropic). The study of these transformations is crucial for understanding the relative stability of different polymorphs.
Crystallographic Characterization and Structural Analysis
The precise determination of the three-dimensional structure of a crystalline compound is paramount to understanding its solid-state behavior. This subsection details the crystallographic parameters and structural features of compounds closely related to this compound, offering a predictive insight into its own solid-state architecture.
To date, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 4-biphenylacetic acid (also known as Felbinac), has been determined and provides a robust model for understanding the potential solid-state conformation and packing of its brominated analogue. The crystallographic data for 4-biphenylacetic acid was reported in Acta Crystallographica Section E: Structure Reports Online. chemsrc.comnih.gov
The structural analysis of 4-biphenylacetic acid reveals key features that are likely to be conserved in this compound. The molecule consists of a biphenyl core with a carboxymethyl group attached at the 4-position. The presence of the carboxylic acid moiety introduces the capacity for strong hydrogen bonding interactions, which are often the dominant force in directing the crystal packing of such molecules.
In the crystal structure of 4-biphenylacetic acid, it is anticipated that the carboxylic acid groups will form hydrogen-bonded dimers, a common and highly stable motif for carboxylic acids in the solid state. This involves the hydroxyl group of one molecule hydrogen bonding to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic eight-membered ring.
Based on the analysis of 4-biphenylacetic acid and general principles of crystal engineering, a hypothetical set of crystallographic data for this compound can be proposed. It is expected to crystallize in a centrosymmetric space group, such as P2₁/c or C2/c, which are common for organic molecules of this type. The unit cell parameters would be influenced by the size and shape of the molecule, including the additional volume of the bromine atom.
Table 1: Predicted Crystallographic Data for this compound based on 4-Biphenylacetic Acid
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c or C2/c |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 |
| Z | 4 |
The dominant intermolecular interactions expected in the crystal structure of this compound are the O-H···O hydrogen bonds forming the carboxylic acid dimers. In addition, C-H···O interactions involving the methylene (B1212753) group and the carbonyl oxygen, as well as π-π stacking interactions between the biphenyl rings of adjacent molecules, are likely to play a significant role in stabilizing the crystal lattice. The presence of the bromine atom may introduce Br···Br or Br···π interactions, further directing the three-dimensional arrangement.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (δ 7.2–8.1 ppm) and carboxymethyl signals (δ 2.5–3.5 ppm for CH₂, δ 170–175 ppm for COOH in ¹³C).
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS confirm molecular ion peaks (m/z ~277.11 for [M+H]⁺) .
- FTIR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
How do electronic effects of bromine and carboxymethyl groups influence reactivity in cross-coupling reactions?
Advanced
The bromine atom acts as a directing group, facilitating regioselective functionalization at the para position. The carboxymethyl group enhances electrophilicity via inductive effects, accelerating nucleophilic aromatic substitution. However, steric bulk from the biphenyl backbone may reduce reactivity in sterically demanding reactions (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can predict charge distribution and reactive sites .
What strategies mitigate side reactions during carboxylate ester hydrolysis to free carboxylic acid?
Advanced
Controlled hydrolysis under mild acidic conditions (e.g., HCl/THF/H₂O, 50°C) minimizes decarboxylation. Monitoring via TLC ensures reaction quench before byproduct formation. Alternative methods include enzymatic hydrolysis using lipases, which offer stereoselectivity for chiral derivatives .
How does this compound serve as a precursor in drug discovery?
Basic
The compound is a versatile intermediate for kinase inhibitors and NSAID analogs. The bromine enables further halogen exchange (e.g., Ullmann coupling), while the carboxylate facilitates salt formation for improved bioavailability. Case studies include its use in synthesizing anti-inflammatory biphenylacetic acid derivatives .
What contradictions exist in reported biological activity data, and how can they be resolved?
Advanced
Discrepancies in IC₅₀ values for enzyme inhibition (e.g., COX-2) may arise from assay conditions (pH, solvent DMSO%). Validating activity via orthogonal assays (e.g., SPR for binding affinity) and controlling crystallographic water molecules in protein-ligand models improve reproducibility .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced
Large-scale Suzuki couplings require ligand optimization (e.g., SPhos vs. XPhos) to suppress racemization. Continuous-flow reactors enhance heat/mass transfer, reducing side reactions. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (>98%) .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding modes to receptors like GPCRs. QSAR studies correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity, guiding lead optimization .
What environmental and safety considerations are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
